molecular formula C6H12O2S B1293872 (tert-Butylthio)acetic acid CAS No. 24310-22-3

(tert-Butylthio)acetic acid

Cat. No. B1293872
CAS RN: 24310-22-3
M. Wt: 148.23 g/mol
InChI Key: JXOAXKCHGMRTGL-UHFFFAOYSA-N
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Description

(tert-Butylthio)acetic acid is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred from related compounds. It is likely to be an acetic acid derivative where the methyl group is replaced by a tert-butylthio group. This modification can potentially affect the compound's reactivity, physical properties, and its ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing (tert-Butylthio)acetic acid. For instance, the tert-butyl ester of (methylthio)acetic acid was synthesized by reacting the lithium salt of tert-butyl alcohol with (methylthio)acetyl chloride, although the yield was only 51% . This suggests that a similar approach could be used for synthesizing (tert-Butylthio)acetic acid, possibly by substituting the methylthio group with a tert-butylthio group.

Molecular Structure Analysis

The molecular structure of compounds similar to (tert-Butylthio)acetic acid often includes stabilizing intramolecular hydrogen bonds, as seen in the zwitterionic form of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid . Such structural features are important as they can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and acetic acid derivatives are diverse. For example, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating . This indicates that (tert-Butylthio)acetic acid may also participate in unique reactions due to the presence of the tert-butylthio group. Additionally, the synthesis of tert-butyl acetothioacetate involves acylation, addition to CO, and cyclization reactions , which could be relevant to the reactivity of (tert-Butylthio)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of (tert-Butylthio)acetic acid can be deduced from related compounds. The presence of tert-butyl groups can increase steric hindrance and affect the compound's solubility and boiling point. The electron-withdrawing character of substituents like the aminoxyl group in alpha-substituted acetic acids lowers their pKa values , suggesting that the tert-butylthio group in (tert-Butylthio)acetic acid may similarly influence its acidity.

Scientific Research Applications

Synthesis of Organic Compounds

(tert-Butylthio)acetic acid has been utilized in the synthesis of various organic compounds. For example, Johnson & Aristoff (1990) described a method for synthesizing tert-butyl ester of (methylthio) acetic acid, highlighting its potential in organic synthesis (Johnson & Aristoff, 1990). Similarly, Wünsch et al. (1982) developed crystalline and analytically well-characterized 1-(tert-butylthio)-1,2-hydrazinedicarboxylic acid derivatives, demonstrating the application of (tert-Butylthio)acetic acid in creating sulfur-activated reagents suitable for introducing thiol-protecting groups in peptides (Wünsch et al., 1982).

Chemical Analysis and Diagnostics

In the field of chemical analysis, (tert-Butylthio)acetic acid derivatives have been used for diagnostic purposes. Muskiet et al. (1981) described a capillary gas-chromatographic profiling method for determining the derivatives of various acids in urine, which is useful for diagnosing and following up on patients with functional tumors or inborn errors of metabolism (Muskiet et al., 1981).

Industrial and Environmental Chemistry

In industrial and environmental chemistry, derivatives of (tert-Butylthio)acetic acid have been studied for their potential applications. Roberts et al. (2012) investigated the Ritter reaction utilizing tert-butyl acetate, offering insights into the safety and mechanistic pathway of the reaction, which is relevant for organic and industrial chemistry (Roberts et al., 2012). Stefan et al. (2000) analyzed the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process, identifying (tert-Butylthio)acetic acid derivatives as byproducts, which is significant for environmental remediation processes (Stefan et al., 2000).

properties

IUPAC Name

2-tert-butylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOAXKCHGMRTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179050
Record name ((1,1-Dimethylethyl)thio)acetic acid
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butylthio)acetic acid

CAS RN

24310-22-3
Record name 2-[(1,1-Dimethylethyl)thio]acetic acid
Source CAS Common Chemistry
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Record name ((1,1-Dimethylethyl)thio)acetic acid
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Record name (tert-Butylthio)acetic acid
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Record name ((1,1-Dimethylethyl)thio)acetic acid
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Record name [(1,1-dimethylethyl)thio]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A SANDELL - ACTA CHEMICA SCANDINAVICA, 1971 - actachemscand.org
Complexes of Copper (II) Page 1 ACTA CHEMICA SCAN DIN AVIC A 25 (197 1) 317 2-3180 On the (Methylthio) acetate and (tert-Butylthio) acetate Complexes of Copper (II) ARVID …
Number of citations: 0 actachemscand.org
S Cho, Y Jeon, S Lee, J Kim… - Chemistry–A European …, 2015 - Wiley Online Library
The controlled self‐assembly of CuI and an asymmetric ligand with mixed N/S donors, 2‐(tert‐butylthio)‐N‐(pyridin‐3‐yl)acetamide (L), afforded three Cu I coordination polymers (CPs), […

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